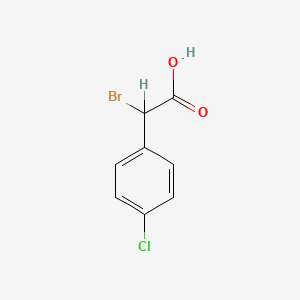

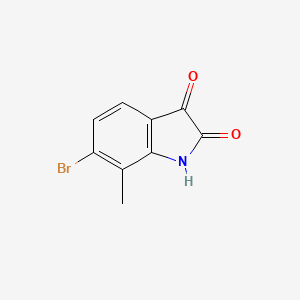

6-bromo-7-méthyl-1H-indole-2,3-dione

Vue d'ensemble

Description

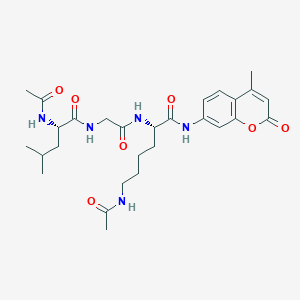

6-Bromo-7-methyl-1H-indole-2,3-dione, also known as 6-bromo-7-methylindole-2,3-dione, is a heterocyclic organic compound that is used in a variety of synthetic organic chemistry reactions. It is also used as a building block for the synthesis of various pharmaceuticals. This compound is a derivative of indole, an aromatic heterocycle found in many natural products, and is of interest to the scientific community due to its potential applications in the synthesis of drugs and other compounds of interest.

Applications De Recherche Scientifique

Applications médicales

Les composés contenant de l'indole, tels que la 6-bromo-7-méthylisatine, présentent une activité biologique significative et sont des éléments importants de nombreuses molécules naturelles et synthétiques . Ils sont des composants structuraux clés de certaines classes de médicaments approuvés par la FDA . Par exemple, l'échafaudage de l'indole se retrouve dans les alcaloïdes de la vinca comme la vinblastine et la vincristine, qui sont utilisées pour le traitement de divers types de cancer .

Activité antivirale

Les dérivés de l'indole ont montré un potentiel en tant qu'agents antiviraux . Par exemple, les dérivés de 6-amino-4-alkylsubstitué-1H-indole-2-carboxylate substitué ont été rapportés comme agents antiviraux .

Activité anti-inflammatoire

Les dérivés de l'indole possèdent également des propriétés anti-inflammatoires . Cela fait d'eux des candidats potentiels pour le développement de nouveaux médicaments anti-inflammatoires .

Activité anticancéreuse

Les dérivés de l'indole, y compris la 6-bromo-7-méthylisatine, ont montré une activité anticancéreuse . Ils ont été trouvés pour inhiber la croissance de divers types de cellules cancéreuses .

Activité anti-VIH

Certains dérivés de l'indole ont été rapportés comme ayant une activité anti-VIH . Par exemple, de nouveaux dérivés indolyl et oxochromenyl de la xanthénone ont été synthétisés et leurs études de docking moléculaire ont été réalisées comme agents anti-VIH-1 potentiels .

Activité antioxydante

Les dérivés de l'indole se sont avérés posséder des propriétés antioxydantes . Cela fait d'eux des candidats potentiels pour le développement de nouveaux médicaments antioxydants .

Activité antimicrobienne

Les dérivés de l'indole ont montré une activité antimicrobienne . Ils ont été trouvés pour inhiber la croissance de divers types de bactéries et de champignons .

Activité antidiabétique

Les dérivés de l'indole possèdent également des propriétés antidiabétiques . Cela fait d'eux des candidats potentiels pour le développement de nouveaux médicaments antidiabétiques .

Mécanisme D'action

Target of Action

6-Bromo-7-methyl-1H-indole-2,3-dione, also known as 6-bromo-7-methylisatin, is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , making them valuable for the development of new therapeutic derivatives.

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives, including 6-bromo-7-methylisatin, may interact with their targets to induce a variety of cellular changes.

Biochemical Pathways

Indole derivatives are known to affect a wide range of biochemical pathways due to their broad-spectrum biological activities . These pathways and their downstream effects would depend on the specific targets of 6-bromo-7-methylisatin.

Result of Action

Given the broad range of biological activities associated with indole derivatives , it can be inferred that 6-bromo-7-methylisatin may have diverse effects at the molecular and cellular levels.

Analyse Biochimique

Biochemical Properties

6-Bromo-7-methyl-1H-indole-2,3-dione plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including 6-bromo-7-methyl-1H-indole-2,3-dione, have been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation . The compound’s interaction with these enzymes leads to the inhibition of cell growth and induction of apoptosis. Additionally, 6-bromo-7-methyl-1H-indole-2,3-dione has been found to interact with proteins involved in cell signaling pathways, further influencing cellular functions .

Cellular Effects

6-Bromo-7-methyl-1H-indole-2,3-dione exerts various effects on different types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to inhibit the proliferation of colon cancer cells and induce apoptosis, thereby preventing early-stage tumor formation . Additionally, 6-bromo-7-methyl-1H-indole-2,3-dione affects cell signaling pathways by interacting with key proteins, leading to altered gene expression and metabolic changes .

Molecular Mechanism

The molecular mechanism of 6-bromo-7-methyl-1H-indole-2,3-dione involves its interaction with various biomolecules. The compound binds to specific enzymes and proteins, leading to their inhibition or activation. For instance, 6-bromo-7-methyl-1H-indole-2,3-dione inhibits the activity of enzymes involved in cancer cell proliferation, resulting in the induction of apoptosis . Additionally, the compound’s interaction with cell signaling proteins leads to changes in gene expression, further influencing cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-bromo-7-methyl-1H-indole-2,3-dione have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that 6-bromo-7-methyl-1H-indole-2,3-dione remains stable under specific conditions, allowing for sustained biological activity . Its degradation over time can lead to reduced efficacy and altered cellular responses .

Dosage Effects in Animal Models

The effects of 6-bromo-7-methyl-1H-indole-2,3-dione vary with different dosages in animal models. At lower doses, the compound has been shown to inhibit cancer cell proliferation and induce apoptosis without causing significant toxicity . At higher doses, 6-bromo-7-methyl-1H-indole-2,3-dione can exhibit toxic effects, including adverse impacts on normal cellular functions and overall health . These dosage-dependent effects highlight the importance of determining the optimal therapeutic dose for potential clinical applications.

Metabolic Pathways

6-Bromo-7-methyl-1H-indole-2,3-dione is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound undergoes biotransformation through enzymatic reactions, leading to the formation of metabolites with distinct biological activities . These metabolic pathways play a crucial role in determining the compound’s efficacy and safety in biological systems .

Transport and Distribution

The transport and distribution of 6-bromo-7-methyl-1H-indole-2,3-dione within cells and tissues are mediated by specific transporters and binding proteins. The compound’s interaction with these transporters influences its localization and accumulation in different cellular compartments . Understanding the transport and distribution mechanisms of 6-bromo-7-methyl-1H-indole-2,3-dione is essential for optimizing its therapeutic potential and minimizing off-target effects .

Subcellular Localization

6-Bromo-7-methyl-1H-indole-2,3-dione exhibits specific subcellular localization, which affects its activity and function. The compound is directed to particular cellular compartments or organelles through targeting signals and post-translational modifications . This subcellular localization plays a crucial role in determining the compound’s biological activity and its interactions with other biomolecules .

Propriétés

IUPAC Name |

6-bromo-7-methyl-1H-indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO2/c1-4-6(10)3-2-5-7(4)11-9(13)8(5)12/h2-3H,1H3,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTMRDSCDZYHHFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1NC(=O)C2=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30459481 | |

| Record name | 6-bromo-7-methyl-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30459481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

129833-54-1 | |

| Record name | 6-Bromo-7-methyl-1H-indole-2,3-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=129833-54-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-bromo-7-methyl-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30459481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-bromo-7-methyl-2,3-dihydro-1H-indole-2,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-Sulfamoylphenyl)formamido]acetic acid](/img/structure/B1279413.png)

![2-(2H-Benzo[D][1,2,3]triazol-2-YL)ethanamine](/img/structure/B1279423.png)